N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide is a complex organic compound belonging to the class of triazolopyridazines. Its unique structure includes a triazole ring fused with a pyridazine ring and features such as a fluorophenyl group and an ethoxybenzamide moiety. This composition suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C14H14FN5O3
- Molecular Weight : 351.36 g/mol
- IUPAC Name : N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide
Biological Activity Overview
Research indicates that compounds in the triazolopyridazine class exhibit various pharmacological effects, including:
- Anticancer Properties : Several studies have demonstrated cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : Notably, these compounds may inhibit c-Met kinase, which is implicated in cancer progression.
Cytotoxicity and Kinase Inhibition
A recent study evaluated the cytotoxicity of several derivatives of triazolopyridazines against different cancer cell lines (A549, MCF-7, HeLa). The results indicated that:
Compound | IC50 (μM) | Cell Line |
---|---|---|
12e | 1.06 | A549 |
12e | 1.23 | MCF-7 |
12e | 2.73 | HeLa |
The compound 12e exhibited significant cytotoxicity comparable to Foretinib (IC50 = 0.090 μM), a known c-Met inhibitor. Furthermore, apoptosis assays indicated that compound 12e could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence biological activity. For instance:
- Substituents on the phenyl ring (like fluorine) enhance anticancer activity.
- The presence of specific functional groups correlates with increased potency against c-Met kinase.
Case Studies
-
Case Study on Compound 12e :
- Objective : Evaluate its efficacy as a c-Met inhibitor.
- Methodology : MTT assay for cytotoxicity; enzymatic assays for kinase inhibition.
- Findings : Compound 12e showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation.
-
Comparative Study with Similar Compounds :
- Objective : Assess the biological activity of structurally similar derivatives.
- Results : Certain derivatives exhibited enhanced selectivity and potency against specific cancer cell lines compared to others.
Future Directions
Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with its biological targets.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
- Optimization of Derivatives : Tailoring chemical modifications to enhance therapeutic profiles.
Eigenschaften
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-8-3-2-7-16(17)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOCIIKAYTWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.